molecular formula C13H14N4O4S B5605839 ethyl {4-[(2-pyrimidinylamino)sulfonyl]phenyl}carbamate

ethyl {4-[(2-pyrimidinylamino)sulfonyl]phenyl}carbamate

Cat. No. B5605839
M. Wt: 322.34 g/mol
InChI Key: KCGRRSBXPMGGCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide carbamate hybrids involves the reaction of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate in a solvent like dry 1,4-dioxane at reflux temperature in the presence of triethylamine. This process leads to the formation of novel compounds with potential biological activities (Hussein, 2018).

Molecular Structure Analysis

The molecular structure of these compounds has been studied through various spectroscopic methods, including NMR, UV-Vis, FT-IR, and mass spectroscopy. These techniques help in understanding the structural features of the synthesized compounds, including their electronic transitions, vibrational modes, and molecular conformations (Singh et al., 2013).

Chemical Reactions and Properties

The chemical properties of sulfonamide carbamate hybrids include their reactivity towards various chemical entities, leading to the formation of diverse compounds with potential antibacterial and immunobiological activities. These reactions include the formation of pyrrole, pyridine, and pyridazine derivatives through the interaction with active methylene compounds and the generation of pyrimidine and thiazine derivatives via reactions with urea, thiourea, and guanidine hydrochloride (Azab et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, have been explored to understand their stability and potential applications. The crystalline structure, in particular, has been examined through X-ray crystallography, revealing the molecules' packing and intermolecular interactions (Garden et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of these compounds. Studies on the carbamate group of ethyl sulfonamide derivatives have shown that alterations in this group can significantly affect the compounds' biological activity, highlighting the importance of the chemical structure in determining the compounds' pharmacological properties (Temple et al., 1989).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

ethyl N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-2-21-13(18)16-10-4-6-11(7-5-10)22(19,20)17-12-14-8-3-9-15-12/h3-9H,2H2,1H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGRRSBXPMGGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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